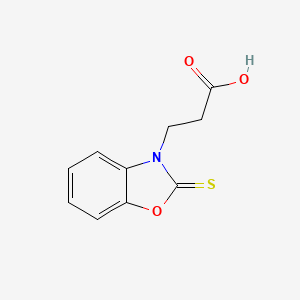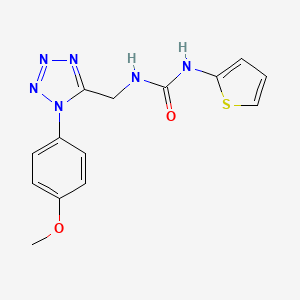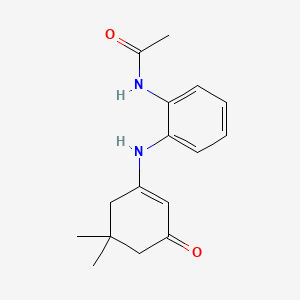
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that boasts a rich framework of functionalities. This multi-faceted molecule incorporates various interesting groups: a triazole ring, a pyrrolidone structure, and a trifluoromethylphenyl segment, rendering it intriguing for medicinal and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing this compound generally involves a multi-step organic process:
Formation of 4-(trifluoromethyl)phenyl acetic acid: : Starting with a Friedel-Crafts acylation to introduce the trifluoromethyl group on a benzene ring, followed by side chain modification.
Azetidine ring formation: : Using azetidinone precursors and establishing the azetidin-3-yl moiety through cyclization reactions.
Triazole incorporation: : Through click chemistry, an alkyne and an azide functional group are reacted to form the 1H-1,2,3-triazole core.
Final Assembly: : The final step typically involves coupling all fragments through appropriate coupling agents (e.g., DCC, EDC) to connect the triazole and pyrrolidin-2-one units.
Industrial Production Methods
Scaling this synthesis to an industrial level requires optimizing reaction conditions, such as:
Using high-purity reagents
Applying continuous flow synthesis to control reaction parameters better
Ensuring effective separation and purification steps, such as crystallization, distillation, and chromatography
化学反応の分析
Types of Reactions
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one undergoes several types of reactions:
Oxidation: : Primarily involving the pyrrolidone ring.
Reduction: : Involving the azetidine and triazole rings under controlled conditions.
Substitution: : Mostly seen on the phenyl ring, given the influence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or PCC.
Reduction: : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., NaBH4).
Substitution: : Halogenation, nitration, and sulfonation reactions facilitated by corresponding halogen, nitrate, or sulfonyl compounds.
Major Products
Oxidation Products: : Typically carboxylic acids and ketones.
Reduction Products: : Amines and alkanes.
Substitution Products: : Varied depending on substituents added to the phenyl ring.
科学的研究の応用
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is utilized in:
Chemistry: : As a building block for synthesizing novel compounds.
Biology: : As a tool for studying enzyme interactions and protein-ligand binding.
Medicine: : Potential application in drug development due to its unique structural features aiding in activity modulation.
Industry: : Used in designing materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism revolves around its ability to interact with biological targets. Its triazole and pyrrolidinone moieties play critical roles in:
Molecular Targets and Pathways: : They bind selectively to enzymes and receptors, modulating biochemical pathways. The trifluoromethyl group enhances binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
1-(2-(4-(trifluoromethyl)phenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-amine
4-(trifluoromethyl)phenyl acetamide derivatives
2-(4-(trifluoromethyl)phenyl)acetohydrazide
Uniqueness
The uniqueness of 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one lies in its specific combination of functionalities. The azetidine, triazole, and pyrrolidone moieties create a versatile framework for diverse biochemical interactions and synthetic transformations, positioning it as a compound of significant interest in scientific research and industrial applications.
特性
IUPAC Name |
1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULWSGWXFSDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)

![2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2912828.png)






![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)


